molecular formula C5HF2I2N B3029520 2,6-Difluoro-3,5-diiodopyridine CAS No. 685517-77-5

2,6-Difluoro-3,5-diiodopyridine

Cat. No.: B3029520
CAS No.: 685517-77-5
M. Wt: 366.87
InChI Key: IECQVDGWAMQGFP-UHFFFAOYSA-N
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Description

2,6-Difluoro-3,5-diiodopyridine is a useful research compound. Its molecular formula is C5HF2I2N and its molecular weight is 366.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Triazidopyridine

2,6-Difluoro-3,5-diiodopyridine, through a process involving diiodination and reaction with sodium azide, plays a critical role in the synthesis of 2,4,6-triazidopyridine and its derivatives. These compounds are significant for their varied reactivity in cycloaddition, phosphorylation, reduction, thermolysis, and photolysis reactions, highlighting the versatility of this compound in synthetic chemistry (Chapyshev & Chernyak, 2012).

X-ray Structure Analysis

The X-ray structure analysis of derivatives like 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, which is closely related to this compound, has provided insights into asymmetric units and intermolecular interactions. Such studies are crucial for understanding the molecular structure and for synthesizing monomers used in polymer science (Peloquin et al., 2019).

Study of Reaction Mechanisms

Investigations into reactions involving similar compounds to this compound, like the reaction of 2,6-dimethyl-3,5-dicarboxy-4-phenylpyridine with SF4 in HF solution, contribute to the understanding of complex chemical mechanisms and synthesis pathways in organic chemistry (Yagupolskii et al., 1994).

Ligand Synthesis and Complex Chemistry

Derivatives of pyridine, similar to this compound, have been used as ligands in complex chemistry. The synthesis of these ligands and their applications, including in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties, are areas of interest in coordination chemistry (Halcrow, 2005).

Catalysis and Material Science

The coordination compounds of terpyridines, similar to this compound, are used in diverse fields like material science and organometallic catalysis. Their applications range from photovoltaics to biochemical transformations, showcasing the broad utility of such compounds (Winter, Newkome, & Schubert, 2011).

Safety and Hazards

The safety data sheet for a similar compound, 2,6-Difluoropyridine, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area .

Future Directions

Fluorinated compounds, such as “2,6-Difluoro-3,5-diiodopyridine”, have potential applications in the development of new energetic materials . The interest towards development of fluorinated chemicals has been steadily increased .

Properties

IUPAC Name

2,6-difluoro-3,5-diiodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF2I2N/c6-4-2(8)1-3(9)5(7)10-4/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECQVDGWAMQGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1I)F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF2I2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304305
Record name 2,6-Difluoro-3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685517-77-5
Record name 2,6-Difluoro-3,5-diiodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685517-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.